Hydroxyanigorufone Hydroxyanigorufone Hydroxyanigorufone, also known as emenolone, belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. Hydroxyanigorufone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hydroxyanigorufone is primarily located in the membrane (predicted from logP). Outside of the human body, hydroxyanigorufone can be found in banana, french plantain, and fruits. This makes hydroxyanigorufone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 56252-02-9
VCID: VC21224092
InChI: InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H
SMILES: C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O
Molecular Formula: C19H12O3
Molecular Weight: 288.3 g/mol

Hydroxyanigorufone

CAS No.: 56252-02-9

Cat. No.: VC21224092

Molecular Formula: C19H12O3

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Hydroxyanigorufone - 56252-02-9

Specification

Description Hydroxyanigorufone, also known as emenolone, belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. Hydroxyanigorufone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hydroxyanigorufone is primarily located in the membrane (predicted from logP). Outside of the human body, hydroxyanigorufone can be found in banana, french plantain, and fruits. This makes hydroxyanigorufone a potential biomarker for the consumption of these food products.
CAS No. 56252-02-9
Molecular Formula C19H12O3
Molecular Weight 288.3 g/mol
IUPAC Name 2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one
Standard InChI InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H
Standard InChI Key HTELDEYOMOTOBI-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O
Canonical SMILES C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O
Appearance Red powder
Melting Point 238-242°C

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